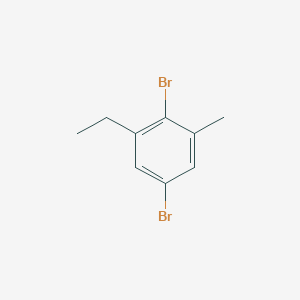

2,5-dibromo-1-ethyl-3-methylbenzene

説明

2,5-dibromo-1-ethyl-3-methylbenzene is an organic compound characterized by the presence of two bromine atoms attached to a toluene ring at the 2 and 5 positions, with an ethyl group at the 3 position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

2,5-dibromo-1-ethyl-3-methylbenzene can be synthesized through the bromination of 3-ethyltoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions.

Industrial Production Methods

Industrial production of 2,5-dibromo-3-ethyltoluene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity 2,5-dibromo-3-ethyltoluene.

化学反応の分析

Types of Reactions

2,5-dibromo-1-ethyl-3-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form debrominated products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids are used under mild conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products

Substitution: Formation of various substituted toluenes.

Coupling: Formation of biaryl compounds.

Oxidation: Formation of quinones.

Reduction: Formation of ethyltoluene.

科学的研究の応用

2,5-dibromo-1-ethyl-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2,5-dibromo-3-ethyltoluene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ethyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities.

類似化合物との比較

Similar Compounds

2,5-Dibromo-3-methyltoluene: Similar structure but with a methyl group instead of an ethyl group.

2,5-Dibromo-3-hexylthiophene: Contains a thiophene ring instead of a toluene ring.

2,5-Dibromo-3-isopropylbenzoquinone: Contains a benzoquinone ring with isopropyl and bromine substituents.

Uniqueness

2,5-dibromo-1-ethyl-3-methylbenzene is unique due to the presence of both bromine atoms and an ethyl group on the toluene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.

生物活性

2,5-Dibromo-1-ethyl-3-methylbenzene is a brominated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its biological activity is of particular interest due to potential applications in pharmaceuticals and as a model compound for studying the effects of halogenated aromatics on biological systems.

The molecular formula of this compound is , with an average mass of approximately 277.99 g/mol. The presence of bromine atoms significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Many brominated compounds show potential as antimicrobial agents.

- Cytotoxicity : Studies have indicated varying levels of cytotoxicity against different cell lines.

- Biofilm Inhibition : Certain derivatives have demonstrated the ability to inhibit biofilm formation, particularly against pathogenic bacteria.

Antimicrobial and Biofilm Inhibition

A study focusing on the biological activity of brominated compounds found that derivatives similar to this compound exhibited significant antimicrobial properties. For instance, compounds with multiple bromine substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria.

Table 1: Biofilm Inhibition Activity

| Compound | Biofilm Inhibition (%) | Reference |

|---|---|---|

| This compound | TBD | |

| Compound A (similar structure) | 71.52 | |

| Compound B (similar structure) | 52.12 |

The data indicates that structural modifications can significantly impact biofilm inhibition efficacy.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrate that this compound can induce apoptosis in specific cell types.

Table 2: Cytotoxicity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins, leading to alterations in cell permeability and function. The presence of bromine atoms enhances lipophilicity, facilitating membrane penetration.

Environmental Impact

Research into the environmental implications of brominated compounds like this compound suggests potential toxicity to aquatic organisms. Studies have shown that these compounds can accumulate in the environment and pose risks to ecosystems.

特性

IUPAC Name |

2,5-dibromo-1-ethyl-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWPKJYGBREAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293976 | |

| Record name | 2,5-Dibromo-1-ethyl-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-68-6 | |

| Record name | 2,5-Dibromo-1-ethyl-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1-ethyl-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。